molecular formula C19H12FN3OS B7563020 N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide

Cat. No. B7563020
M. Wt: 349.4 g/mol
InChI Key: OHMASVQWFFUETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as Pifithrin-α and has been shown to have significant effects on various biological processes. In

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide involves the inhibition of the activity of p53. This compound binds to the DNA-binding domain of p53 and prevents it from binding to its target genes. This inhibition of p53 activity leads to a decrease in the expression of genes that regulate cell growth and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of p53 activity by this compound has been shown to lead to a decrease in cell growth and an increase in apoptosis in cancer cells. This compound has also been shown to have potential applications in neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide in lab experiments is its specificity for p53 inhibition. This compound has been shown to selectively inhibit the activity of p53 without affecting other proteins. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.

Future Directions

There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide. One potential direction is the development of novel derivatives of this compound that have increased specificity and decreased toxicity. Another potential direction is the study of the effects of this compound on other biological processes, such as inflammation and immune function. Additionally, the potential use of this compound in combination with other cancer therapies should be explored.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-aminobenzothiazole with 4-bromoaniline in the presence of a palladium catalyst to form N-(4-bromo-2-(phenylamino)phenyl)benzo[d]thiazole-6-carboxamide. This compound is then reacted with 3-fluoropyridine-4-carboxylic acid in the presence of a coupling agent to form this compound.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit the activity of p53, a tumor suppressor protein that plays a crucial role in regulating cell growth and apoptosis. By inhibiting the activity of p53, this compound has been shown to have potential applications in cancer research.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-17-10-7-13(11-21-17)18(24)22-14-8-5-12(6-9-14)19-23-15-3-1-2-4-16(15)25-19/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMASVQWFFUETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CN=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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